Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate
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Overview
Description
Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C10H15ClO3 and a molecular weight of 218.68 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring system. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated precursor with a spirocyclic alcohol in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce an oxo compound .
Scientific Research Applications
Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxaspiro[2.6]nonane-2-carboxylate: Similar structure but lacks the chlorine atom.
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate: Similar but with a different ring size.
Uniqueness
Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of a chlorine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H15ClO3 |
---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO3/c1-13-8(12)10(11)9(14-10)6-4-2-3-5-7-9/h2-7H2,1H3 |
InChI Key |
PHPMZBQZDQRQMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2(O1)CCCCCC2)Cl |
Origin of Product |
United States |
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